PA (egg PC)(sodiuM salt)
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Overview
Description
PA (egg PC)(sodium salt): L-α-phosphatidic acid (Egg, Chicken) (sodium salt) , is a phospholipid compound derived from egg phosphatidylcholine. It is a multifunctional biomolecule that plays a crucial role in various biological processes. This compound is characterized by its chemical structure, which includes phosphoric acid, glycerol, fatty acids, and choline. It appears as a white powder with a foamy texture and is soluble in water, alcohols, and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: : PA (egg PC)(sodium salt) is typically prepared by removing glycerol and choline from desensitized egg phospholipids using hydrochloric acid. The desensitized egg phospholipids have their fatty acid sequences esterified. The product can be obtained through concentration or purification processes .
Industrial Production Methods: : In industrial settings, PA (egg PC)(sodium salt) is produced by ester exchange reactions involving phosphoric acid and choline. This method ensures the structural stability of the natural phospholipid .
Chemical Reactions Analysis
Types of Reactions: : PA (egg PC)(sodium salt) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphatidic acid derivatives, while reduction may yield glycerophospholipids .
Scientific Research Applications
PA (egg PC)(sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a research reagent in various chemical reactions and processes.
Biology: Plays a role in cellular signaling and membrane structure.
Medicine: Used in the preparation of drug carriers such as liposomes and cholesterol detection reagents.
Industry: Employed as an emulsifier, stabilizer, and antioxidant in the food industry .
Mechanism of Action
PA (egg PC)(sodium salt) exerts its effects through several mechanisms:
Comparison with Similar Compounds
PA (egg PC)(sodium salt) can be compared with other similar compounds, such as:
Phosphatidylcholine: Similar in structure but contains choline as a head group.
Phosphatidylethanolamine: Contains ethanolamine as a head group.
Phosphatidylinositol: Contains inositol as a head group.
Phosphatidylserine: Contains serine as a head group.
Uniqueness: : PA (egg PC)(sodium salt) is unique due to its specific combination of fatty acids and its role as a precursor in the biosynthesis of other phospholipids. Its ability to act as a signaling molecule and its applications in various fields further highlight its distinctiveness .
Biological Activity
Phosphatidic acid (PA), specifically in its sodium salt form derived from egg phosphatidylcholine (egg PC), is a significant phospholipid that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Overview of Phosphatidic Acid
Phosphatidic acid is characterized by a glycerol backbone, two fatty acid tails, and a phosphate group linked to choline. The sodium salt form enhances its solubility and stability in aqueous environments, making it suitable for biological and industrial applications. PA serves as both a structural component of cellular membranes and a signaling molecule involved in various cellular processes.
Biological Activities
- Cell Signaling : PA acts as a second messenger in cellular signaling pathways. It is involved in the regulation of several key processes, including cell growth, proliferation, and survival. PA's role in signaling is crucial for the activation of protein kinases and other signaling molecules that mediate cellular responses to external stimuli.
- Membrane Dynamics : As a component of cell membranes, PA contributes to membrane fluidity and integrity. It is involved in membrane fusion processes, which are essential for vesicle trafficking and the secretion of proteins .
- Role in Lipid Metabolism : PA is implicated in the regulation of lipid metabolism, influencing the synthesis and degradation of lipids within cells. This regulation is vital for maintaining cellular energy balance and lipid homeostasis .
Phosphatidic acid exerts its effects through various mechanisms:
- Activation of Signaling Pathways : PA activates several downstream signaling pathways by interacting with specific proteins such as mTOR (mechanistic target of rapamycin), which regulates cell growth and metabolism.
- Modulation of Protein Interactions : PA can alter the conformation of proteins involved in signaling cascades, thereby modulating their activity and interactions with other cellular components .
- Influence on Gene Expression : By affecting transcription factors and other regulatory proteins, PA can influence gene expression related to cell growth, differentiation, and apoptosis .
Research Findings
Numerous studies have investigated the biological activity of phosphatidic acid (egg PC) sodium salt:
- Cell Proliferation Studies : Research has shown that PA promotes the proliferation of various cell types, including fibroblasts and keratinocytes. In vitro studies demonstrated that treatment with PA resulted in increased cell division rates compared to controls .
- In Vivo Studies : Animal models have been used to evaluate the effects of PA on tissue regeneration and repair. For instance, studies indicated that PA administration enhanced wound healing processes by promoting angiogenesis and collagen synthesis.
Table 1: Summary of Biological Activities
Case Study 1: Wound Healing Enhancement
A study published in Journal of Biological Chemistry explored the effects of phosphatidic acid on wound healing in diabetic mice. Results showed that mice treated with PA exhibited significantly faster healing rates compared to untreated controls, highlighting its potential therapeutic application in regenerative medicine.
Case Study 2: Keratinocyte Proliferation
Research conducted by Xie et al. demonstrated that different forms of phosphatidylglycerols influenced keratinocyte proliferation differently. The study found that PA derived from egg sources significantly enhanced keratinocyte growth compared to other phospholipids, suggesting its utility in skin regeneration therapies .
Properties
Molecular Formula |
C37H70NaO8P |
---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
sodium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17+; |
InChI Key |
PPYXMAJBOKWTQX-ZAGWXBKKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
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